Sodium zirconate

Description

Properties

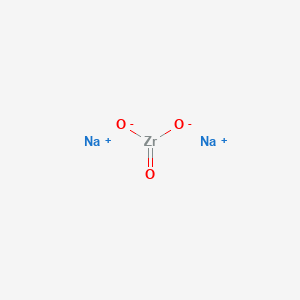

IUPAC Name |

disodium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDUMBPDRMZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12201-48-8 | |

| Record name | Zirconate (ZrO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Sodium Zirconate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (Na₂ZrO₃). It is intended for researchers, scientists, and professionals in drug development who may utilize zirconium-based compounds in various applications, including as excipients, in synthetic pathways, or as specialized sorbents. This document collates key data, outlines experimental protocols for its characterization, and illustrates relevant workflows.

Core Physicochemical Properties

This compound is an inorganic compound that has garnered interest for its utility as a carbon dioxide sorbent, a raw material for other zirconium compounds, and in the manufacturing of ceramics and refractories.[1][2] Its physical and chemical characteristics are fundamental to its application and performance. The pure compound typically appears as a white powder, though technical grades may be gray-green.[1][2][3][4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some variations in reported values, such as density, exist in the literature.

| Property | Value | Source(s) |

| Chemical Formula | Na₂ZrO₃ | [2][3][5][6] |

| Molecular Weight | 185.2 g/mol | [1][2][3][5] |

| CAS Number | 12201-48-8 | [2][5][6] |

| Melting Point | 851 °C | [1][2][3][7][8] |

| Density | 4.74 g/cm³ | [1][2][3][7] |

| 4.25 g/cm³ | [8] | |

| Appearance | White Powder (pure) | [1][2][4][5] |

| Gray-green lumpy solid (technical) | [1] | |

| Solubility | Reported as "soluble in water".[1][2][3][4][7] However, some sources state it is insoluble and undergoes hydrolysis.[1] Another source qualifies its water solubility as limited.[9] It is soluble in inorganic acids.[1] |

Crystal Structure

The crystal structure of this compound has been a subject of evolving research. For many years, it was reported to exist in monoclinic, hexagonal, and cubic forms.[10][11] However, recent, more advanced analyses using 3D electron diffraction (3D ED) and X-ray photoelectron spectroscopy (XPS) have demonstrated that the purported hexagonal phase of Na₂ZrO₃ does not exist.[10][11] This research indicates that diffraction patterns previously attributed to a hexagonal structure are actually the result of different types of structural disorder within the monoclinic phase, such as stacking faults.[10][11] Therefore, the most accurately described crystalline form is monoclinic.

Experimental Protocols: Synthesis and Characterization

The properties of this compound are intrinsically linked to its synthesis and processing. The following section details common experimental methodologies for its preparation and analysis.

Synthesis Methodologies

Several methods are employed for the synthesis of this compound, each yielding products with potentially different characteristics.

-

Solid-State Reaction: A widely used and efficient method involves the reaction of sodium carbonate (Na₂CO₃) with zirconium dioxide (ZrO₂) at elevated temperatures. This method is valued for producing a consistent product.

-

Alkaline Fusion: This industrial process is used to break down zirconium-containing ores like zircon sand (ZrSiO₄).[12] The ore is fused with molten sodium hydroxide (B78521) (NaOH) at temperatures exceeding 600°C. This produces a mixture of this compound and sodium silicate, which are then separated.[12]

-

Thermal Decomposition: A more novel approach involves the thermal decomposition of precursor materials. One such method uses sodium acetate (B1210297) (CH₃COONa) and Zirconium(IV) acetylacetonate (B107027) (Zr(C₅H₇O₂)₄).[13] The solid-state reaction is driven by heating, and the formation of Na₂ZrO₃ is tracked via thermogravimetric analysis.[13]

Characterization Techniques

To verify the identity, purity, and structural integrity of synthesized this compound, several analytical techniques are essential.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystalline structure and phase purity of the final product.[13]

-

Protocol Example: The crystalline structure of the final solid product can be analyzed using an X-ray diffractometer, such as a PANalytical X'pert PRO MPD device equipped with a Cu Kα X'Celerator detector. Data is typically collected over a 2θ range of 10 to 80 degrees to identify the characteristic peaks of the monoclinic Na₂ZrO₃ phase.

-

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of this compound and to monitor the reaction progress during synthesis via thermal decomposition.

-

Protocol Example: The thermal behavior can be analyzed using a TGA instrument, often under a nitrogen atmosphere with a controlled heating rate, such as 10°C/min.[14] For kinetic studies of its formation, multiple heating rates (e.g., 2, 5, 8, 10, 15, and 20 °C/min) can be employed to determine reaction parameters like activation energy.

-

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups and analyzing gaseous by-products generated during thermal decomposition synthesis routes.

-

Protocol Example: Gaseous by-products from a TGA device can be transported to a gas cell with NaCl windows. Spectra are then collected using a spectrometer, such as a Nicolet System Magna–IR 750, over a range of 500–4,000 cm⁻¹ to identify the evolved gases.

-

Logical and Experimental Workflows

While this compound is not involved in biological signaling pathways, its synthesis and analysis follow distinct experimental workflows. The following diagrams, created using Graphviz, illustrate these processes.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 12201-48-8 [chemicalbook.com]

- 3. 12201-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. best Sodium zirconium oxide Powder - FUNCMATER [funcmater.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound Zircomet Limited - Zirconium Based Materials [zircomet.com]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. CAS 12201-48-8: Zirconate (ZrO32-), sodium (1:2) [cymitquimica.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. US3029132A - Process for producing this compound from zirconium-containing ores - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Crystal Structure of Sodium Zirconate (Na₂ZrO₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconate (Na₂ZrO₃) is a ceramic material with significant potential in various applications, including carbon capture and as a component in solid-state batteries. A thorough understanding of its crystal structure is paramount for optimizing its properties and developing new applications. This technical guide provides an in-depth analysis of the crystal structure of this compound, summarizing key crystallographic data, detailing experimental protocols for its characterization, and visualizing the analytical workflow. Recent findings regarding structural disorder and the re-evaluation of previously reported polymorphs are also discussed.

Crystal Structure of this compound

This compound predominantly crystallizes in a monoclinic crystal system .[1][2] The most commonly accepted space group is C2/c .[3] While a hexagonal polymorph has been previously reported in the literature, recent advanced characterization using techniques such as 3D electron diffraction has indicated that the so-called hexagonal phase is more accurately described as a monoclinic structure with significant stacking fault disorder.[4][5]

The fundamental building blocks of the Na₂ZrO₃ structure are NaO₆ and ZrO₆ octahedra.[3] In the monoclinic C2/c structure, there are distinct sites for the sodium and zirconium cations, each coordinated by six oxygen atoms.[3] The arrangement of these octahedra, including the sharing of corners and edges, defines the overall crystal lattice.

Crystallographic Data

The following tables summarize the key crystallographic data for monoclinic Na₂ZrO₃, primarily based on computational data from the Materials Project, which is in good agreement with experimental findings.

Table 1: Lattice Parameters for Monoclinic (C2/c) Na₂ZrO₃

| Parameter | Value (Å) |

| a | 5.61 |

| b | 9.71 |

| c | 6.21 |

| α | 90° |

| β | 112.4° |

| γ | 90° |

| Volume | 312.6 ų |

Data sourced from the Materials Project.[3]

Table 2: Atomic Coordinates for Monoclinic (C2/c) Na₂ZrO₃

| Atom | Wyckoff Symbol | x | y | z | Occupancy |

| Na1 | 8f | 0.250 | 0.088 | 0.000 | 1 |

| Na2 | 4e | 0.000 | 0.415 | 0.250 | 1 |

| Zr1 | 4e | 0.000 | 0.750 | 0.250 | 1 |

| O1 | 8f | 0.231 | 0.250 | 0.219 | 1 |

| O2 | 8f | 0.269 | 0.583 | 0.219 | 1 |

Data sourced from the Materials Project.[3]

Table 3: Selected Interatomic Distances for Monoclinic (C2/c) Na₂ZrO₃

| Bond | Distance (Å) |

| Na-O | 2.29 - 2.54 |

| Zr-O | 2.11 - 2.14 |

Data represents the range of bond lengths observed in the structure. Sourced from the Materials Project.[3]

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structure of Na₂ZrO₃ relies on a combination of synthesis, diffraction techniques, and computational analysis.

Synthesis of Polycrystalline Na₂ZrO₃

A standard method for synthesizing this compound is through a solid-state reaction .[2][6]

-

Reactants: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂) are used as precursors.

-

Mixing: The reactants are intimately mixed, often with the aid of a mortar and pestle or through ball milling to ensure homogeneity.

-

Calcination: The mixture is heated in a furnace at elevated temperatures, typically in the range of 800-1000°C, for several hours to facilitate the reaction: Na₂CO₃ + ZrO₂ → Na₂ZrO₃ + CO₂. Intermediate grinding steps may be employed to promote a complete reaction.

X-ray and Neutron Powder Diffraction

Powder X-ray Diffraction (XRD) and Neutron Powder Diffraction (NPD) are the primary techniques for determining the crystal structure of Na₂ZrO₃.[1][7]

-

Instrumentation: A powder diffractometer equipped with a Cu Kα X-ray source or a neutron source is used.

-

Sample Preparation: A finely ground powder of the synthesized Na₂ZrO₃ is packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays or neutrons over a defined angular range (e.g., 10-90° 2θ for XRD), and the intensity of the diffracted radiation is recorded as a function of the diffraction angle.

Rietveld Refinement

The collected diffraction data is analyzed using the Rietveld refinement method .[7][8][9] This is a powerful technique for refining a theoretical crystal structure model to match the experimentally observed diffraction pattern.

-

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for Rietveld refinement.

-

Procedure:

-

An initial structural model is proposed, including the space group, lattice parameters, and approximate atomic positions.

-

The software calculates a theoretical diffraction pattern based on this model.

-

A least-squares refinement process is initiated to minimize the difference between the calculated and observed diffraction patterns.

-

Various parameters are refined iteratively, including:

-

Instrumental parameters (e.g., zero shift, peak shape parameters).

-

Structural parameters (e.g., lattice parameters, atomic positions, site occupancies, thermal parameters).

-

-

The quality of the fit is assessed using agreement indices (e.g., Rwp, GOF). A good fit indicates that the refined structural model is an accurate representation of the material's crystal structure.

-

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of this compound.

References

- 1. Structural characterisation of Na2ZrO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solid-State Synthesis of Sodium Zirconate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solid-state synthesis of sodium zirconate (Na₂ZrO₃), a versatile ceramic material with significant applications in areas such as carbon dioxide capture, catalysis, and as a precursor for other advanced materials. This document details the experimental protocols, key reaction parameters, and their influence on the final product's characteristics, presenting quantitative data in accessible formats and visualizing complex workflows and relationships.

Introduction to Solid-State Synthesis of this compound

The solid-state reaction is a widely employed and efficient method for synthesizing this compound. This technique involves the high-temperature reaction of solid precursors, leading to the formation of the desired crystalline product. The primary advantages of this method include its simplicity, scalability, and the ability to produce materials with high purity and crystallinity.[1] Common precursor systems for the solid-state synthesis of Na₂ZrO₃ include:

-

Sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂)

-

Sodium hydroxide (B78521) (NaOH) and zirconium dioxide (ZrO₂)[2]

-

Sodium acetate (B1210297) (CH₃COONa) and Zirconium(IV) acetylacetonate (B107027) (Zr(C₅H₇O₂)₄)[3]

The choice of precursors and the precise control of reaction conditions, such as temperature, heating rate, and reactant stoichiometry, are crucial in determining the phase, particle size, and ultimate performance of the synthesized this compound.[1][4]

Experimental Protocols and Methodologies

This section outlines detailed experimental protocols for the solid-state synthesis of this compound using different precursor systems.

Synthesis from Sodium Carbonate and Zirconium Dioxide

This is one of the most common methods for producing this compound.[5]

Experimental Protocol:

-

Precursor Preparation: Sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂) powders are weighed out in a specific molar ratio.

-

Mixing and Milling: The precursors are intimately mixed to ensure homogeneity. For enhanced reactivity and smaller particle sizes, the mixture is often subjected to ball milling.[1][4]

-

Calcination: The homogenized powder mixture is placed in a crucible (e.g., alumina) and heated in a furnace to a high temperature (typically 800-900°C) for a specific duration.[4][6] The heating rate can be a critical parameter influencing the final properties.[4]

-

Cooling and Characterization: After calcination, the furnace is cooled down, and the resulting this compound powder is collected for characterization using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase, Scanning Electron Microscopy (SEM) for morphology, and Thermogravimetric Analysis (TGA) to study its thermal stability and CO₂ absorption properties.[4]

Synthesis from Sodium Acetate and Zirconium(IV) Acetylacetonate

This method utilizes organometallic precursors.[3]

Experimental Protocol:

-

Precursor Preparation: Sodium acetate (CH₃COONa) and zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄) are used as received.

-

Mixing: The reactants are mixed in a stoichiometric ratio, typically in a pestle and mortar.

-

Thermal Decomposition and Reaction: The mixture is subjected to a controlled heating program in a thermogravimetric analyzer (TGA) or a furnace. The reaction proceeds through the thermal decomposition of the precursors.[3] The synthesis can be carried out up to 950°C.

-

Product Analysis: The final product, this compound, is confirmed using XRD, and the gaseous by-products can be analyzed using Fourier Transform Infrared Spectroscopy (FTIR).[3]

Synthesis from Sodium Hydroxide and Zirconium Dioxide

This industrial process is often aimed at the purification of zirconium minerals.[2]

Experimental Protocol:

-

Mixing: Granular crystallized zirconium oxide (ZrO₂) is mixed with solid sodium hydroxide (NaOH). The weight ratio of NaOH to ZrO₂ should be at least stoichiometric for the formation of Na₂ZrO₃, which is approximately 0.65.[2]

-

Baking/Sintering: The mixture is heated in an electric oven at temperatures ranging from 550°C to 1400°C. For example, baking at 1000°C for 4 hours has been reported.[2]

-

Product Formation: The reaction yields a solid mass of this compound.[2] The reaction can be represented as: 2NaOH + ZrO₂ → Na₂ZrO₃ + H₂O.[2][7]

-

Post-Processing and Characterization: The resulting solid may be processed further, for instance, by hydrolysis for the production of zirconium oxide hydrate (B1144303).[2] Characterization is typically performed using XRD to confirm the formation of the Na₂ZrO₃ phase.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the solid-state synthesis of this compound, highlighting the impact of different synthesis parameters on the final product properties.

Table 1: Synthesis Parameters and CO₂ Capture Performance (Na₂CO₃ and ZrO₂ Precursors) [1][4]

| Na₂CO₃:ZrO₂ Molar Ratio | Milling | Heating Rate (°C/min) | Calcination Temperature (°C) | Calcination Time (h) | Avg. Crystal Size (nm) | CO₂ Uptake (mmol/g) |

| 1:1 | Ball Milling | 1 | 900 | 2 | ~20 | 4.83 |

| 1.5:1 | None | 1 | 900 | 2 | - | - |

| 1.5:1 | None | 5 | 900 | 2 | - | - |

| 1.5:1 | None | 10 | 900 | 2 | - | - |

| 0.7:1 | None | 5 | 900 | 2 | - | - |

| 2:1 | None | 5 | 900 | 2 | - | - |

Table 2: Thermal Analysis of Sodium Acetate and Zirconium(IV) Acetylacetonate Reaction [3]

| Temperature Range (°C) | Associated Process | Weight Loss (%) |

| 400 - 550 | Decomposition of sodium acetate | Significant |

| up to 800 | Complete decomposition of Zr(C₅H₇O₂)₄ to ZrO₂ | Significant |

| up to 950 | Formation of Na₂ZrO₃ | - |

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships between synthesis parameters and material properties.

Experimental Workflow for Solid-State Synthesis

Caption: General experimental workflow for the solid-state synthesis of this compound.

Influence of Synthesis Parameters on Na₂ZrO₃ Properties

Caption: Logical relationships between synthesis parameters and Na₂ZrO₃ properties.

Conclusion

The solid-state synthesis of this compound is a robust and adaptable method that allows for the production of this important ceramic material from various precursors. The properties of the final product are intricately linked to the synthesis conditions. For applications such as CO₂ capture, fine-tuning parameters like the precursor molar ratio, the inclusion of a ball milling step, and the calcination heating rate can significantly enhance performance by controlling the crystal size and phase purity.[1][4] This guide provides the foundational knowledge and detailed protocols for researchers to successfully synthesize and optimize this compound for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US5002749A - Process for the manufacture of zirconium oxide hydrate from granular crystallized zirconium oxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Search results [inis.iaea.org]

- 7. chembk.com [chembk.com]

A Technical Guide to the Thermal Decomposition Synthesis of Sodium Zirconate

Sodium zirconate (Na₂ZrO₃) is a ceramic material of significant interest, primarily recognized for its potential as a high-temperature sorbent for carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions.[1] Its applications also extend to the production of other zirconium compounds, high-temperature ceramic pigments, and as an intermediate in refractory and abrasive materials.[2] The synthesis of this compound can be achieved through various methods, with thermal decomposition being a prominent and versatile approach. This technique involves the heat-induced breakdown of precursor materials to yield the desired this compound product.

This guide provides a detailed overview of the thermal decomposition synthesis of this compound, focusing on different precursor systems, experimental protocols, and the characterization of the final product. It is intended for researchers and professionals in materials science, chemistry, and drug development who require a comprehensive understanding of this synthesis methodology.

Synthesis Pathways via Thermal Decomposition

The thermal decomposition synthesis of this compound can be broadly categorized into two main routes: traditional solid-state reactions involving inorganic precursors and the decomposition of mixed molecular precursors.

-

Solid-State Reaction: This is the most conventional method and typically involves the high-temperature reaction of a zirconium source with a sodium source.[3]

-

From Zirconium Oxide (ZrO₂): Zirconium dioxide is reacted with sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) at elevated temperatures.[3]

-

From Zircon Sand (ZrSiO₄): A common industrial process involves the alkaline fusion of zircon ore with caustic soda (NaOH) or sodium carbonate.[4][5][6][7] This process breaks down the stable zircon mineral to form this compound and sodium silicate (B1173343).[5]

-

-

Molecular Precursor Decomposition: This method offers the potential for lower synthesis temperatures and the formation of nanoparticles. It involves the thermal decomposition of an intimate mixture of soluble organometallic or salt precursors. A notable example is the use of zirconium(IV) acetylacetonate (B107027) (Zr(C₅H₇O₂)₄) and sodium acetate (B1210297) (CH₃COONa).[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via thermal decomposition are presented below.

Protocol 1: Solid-State Synthesis from Zirconium Oxide and Sodium Carbonate

This protocol describes a common solid-state reaction method.

Materials:

-

Zirconium Oxide (ZrO₂) powder

-

Sodium Carbonate (Na₂CO₃) powder

Procedure:

-

Mixing: The precursor powders, ZrO₂ and Na₂CO₃, are intimately mixed in a stoichiometric molar ratio.

-

Grinding: The mixture is thoroughly ground, for example, in an agate mortar with a pestle, to ensure homogeneity.

-

Calcination: The homogenized powder is placed in a crucible (e.g., alumina) and heated in a furnace. The calcination is typically performed at temperatures ranging from 800°C to 900°C for several hours.

-

Cooling and Characterization: After the reaction is complete, the furnace is cooled to room temperature, and the resulting this compound powder is collected for characterization.

Protocol 2: Alkaline Fusion of Zircon Sand with Sodium Hydroxide

This protocol is based on the industrial process for breaking down zircon ore.

Materials:

-

Zircon sand (ZrSiO₄)

-

Sodium Hydroxide (NaOH), typically a 50% aqueous solution[5]

Procedure:

-

Fusion: Zircon sand is mixed with caustic soda in a fusion kiln or pot. The mixture is heated to temperatures above 500°C, with a preferred range of 600°C to 650°C.[5] Any water present is driven off before the reaction commences.[5] The product is a fused mass, or "frit," containing this compound, sodium silicate, and unreacted materials.[5]

-

Leaching: The frit is cooled and then subjected to repeated water leaching to separate the water-soluble sodium silicate from the water-insoluble this compound.[5]

-

Decanting: After each leaching step, the mixture is allowed to settle, and the supernatant liquid containing the dissolved silicates is decanted.[5]

-

Recovery: The remaining solid, primarily this compound, is filtered and dried.[5]

Protocol 3: Thermal Decomposition of Molecular Precursors

This protocol details the synthesis from zirconium(IV) acetylacetonate and sodium acetate, which are soluble in solvents like ethanol, making this route adaptable for processes like spray pyrolysis.[9]

Materials:

-

Zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄)

-

Sodium acetate (CH₃COONa)

Procedure:

-

Mixing: The reactants are mixed in a pestle with a stoichiometric ratio of 1:2 (zirconium(IV) acetylacetonate to sodium acetate).

-

Thermal Analysis and Decomposition: The mixture is subjected to a controlled heating program in a thermogravimetric analyzer (TGA) or a furnace.

-

A typical heating ramp is 15°C/min up to 950°C.

-

The atmosphere can be a flow of air and argon.

-

-

Decomposition Process: The decomposition occurs in distinct stages, with the final formation of Na₂ZrO₃ completed above approximately 440°C.

-

Product Collection: The solid residue remaining after the thermal decomposition is this compound.

Data Presentation

The following tables summarize key quantitative data from the literature on the thermal decomposition synthesis of this compound.

Table 1: Precursors and Reaction Conditions for this compound Synthesis

| Zirconium Precursor | Sodium Precursor | Molar Ratio (Zr:Na) | Method | Temperature (°C) | Reaction Time/Atmosphere | Reference |

| Zirconium(IV) acetylacetonate | Sodium acetate | 1:2 | Solid-State Decomposition | Ramp to 950 | 15 °C/min in Air/Argon | |

| Zircon sand (ZrSiO₄) | Sodium hydroxide (NaOH) | Varies | Alkaline Fusion | 600 - 650 | Not Specified | [5] |

| Zircon sand (ZrSiO₄) | Sodium carbonate (Na₂CO₃) | 2:3 | Sintering | 1000 | 8 hours | [6] |

| Zirconium oxide (ZrO₂) | Sodium carbonate (Na₂CO₃) | 1:1 | Solid-State Reaction | 800 - 900 | Several hours | [3] |

| Zirconium oxide (ZrO₂) | Sodium hydroxide (NaOH) | 1:2 | Alkali Melting | > 600 | Not Specified | [2] |

Table 2: Thermal Decomposition Stages for Zirconium(IV) Acetylacetonate and Sodium Acetate Mixture

Thermogravimetric analysis (TGA) reveals distinct weight loss events corresponding to the decomposition of the precursors.

| Temperature Range (°C) | Major Event | Gaseous Byproducts | Solid Residue Evolution | Reference |

| 110–187 | Decomposition of Zirconium(IV) acetylacetonate | Acetylacetone (B45752) fragments | Intermediate Zr species | |

| 187–245 | Continued decomposition | Acetylacetone fragments | Intermediate Zr species | |

| 245–440 | Final decomposition and formation of Na₂ZrO₃ | CO₂, Acetone | Na₂CO₃, ZrO₂ react to form Na₂ZrO₃ |

Table 3: Phase Characterization of Synthesized this compound

| Precursors | Synthesis Temperature (°C) | Final Product Phases Identified (via XRD) | Reference |

| Zirconium(IV) acetylacetonate, Sodium acetate | > 440 | Monoclinic and Hexagonal Na₂ZrO₃ | |

| Zircon sand, Sodium carbonate | 1000 | This compound, Sodium zirconium silicate | [6] |

| Zirconium oxide, Sodium carbonate | 850 | Monoclinic Na₂ZrO₃ | [3] |

Visualizations

The following diagrams illustrate the experimental workflows and reaction pathways.

Caption: General experimental workflow for this compound synthesis.

Caption: Proposed decomposition pathway for molecular precursors.

Caption: Logical workflow for processing zircon ore into this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques:

-

X-Ray Diffraction (XRD): This is the primary technique used to confirm the formation of the desired crystalline Na₂ZrO₃ phase. XRD analysis can distinguish between the different crystal structures of this compound, such as monoclinic and hexagonal phases.

-

Thermogravimetric Analysis (TGA): TGA is crucial for studying the decomposition process itself. It measures weight changes as a function of temperature, allowing for the identification of decomposition stages, reaction completion temperatures, and the thermal stability of the final product.[9]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify gaseous byproducts evolved during the decomposition reaction and to confirm the absence of precursor-related functional groups (like acetylacetone structures) in the final product.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. PROCESS FOR PRODUCING this compound FROM ZIRCONIUM-CONTAINING ORES (Patent) | OSTI.GOV [osti.gov]

- 5. US3029132A - Process for producing this compound from zirconium-containing ores - Google Patents [patents.google.com]

- 6. austceram.com [austceram.com]

- 7. scite.ai [scite.ai]

- 8. 11.a new mechanism of this compound formation | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Na₂O-ZrO₂ Phase Diagram

Introduction: The sodium oxide-zirconium dioxide (Na₂O-ZrO₂) system is of significant interest in materials science and chemistry, forming the basis for advanced ceramics, solid-state electrolytes for batteries, and catalysts. A thorough understanding of its phase diagram is critical for controlling material synthesis, optimizing properties, and ensuring stability at high temperatures. This guide provides a detailed overview of the Na₂O-ZrO₂ phase equilibria, summarizing key quantitative data, outlining experimental methodologies, and visualizing the fundamental relationships between the constituent phases.

Stable Phases and Compounds

The Na₂O-ZrO₂ system is characterized by its two end-members and at least one stable intermediate compound.

-

Sodium Oxide (Na₂O): A highly basic oxide that is volatile at the high temperatures required for processing zirconia-based ceramics. This volatility necessitates specific experimental precautions, such as the use of sealed crucibles.[1][2]

-

Zirconium Dioxide (ZrO₂): A highly refractory oxide known for its polymorphism. It exists in three main forms: monoclinic (m-ZrO₂) at temperatures below ~1205°C, tetragonal (t-ZrO₂) between ~1205°C and 2370°C, and cubic (c-ZrO₂) above 2370°C up to its melting point.[3] The addition of other oxides, like Na₂O, can stabilize the cubic phase at lower temperatures.[1]

-

Sodium Zirconate (Na₂ZrO₃): This is the most well-documented intermediate compound in the system.[1] Structural analyses have confirmed that Na₂ZrO₃ typically crystallizes in a monoclinic structure with the C2/c space group.[4][5] While hexagonal and cubic structures have been reported, recent studies suggest these may be attributable to structural disorder rather than distinct equilibrium phases.[6] Na₂ZrO₃ is notable for its application as a high-temperature CO₂ sorbent.[6][7]

Phase Equilibria and Invariant Reactions

The investigation of the Na₂O-ZrO₂ phase diagram has focused significantly on the region between Na₂ZrO₃ and ZrO₂. The most critical feature identified in this region is a eutectic reaction involving this compound and a cubic-ZrO₂ solid solution.[1][2]

-

Eutectic Reaction: A eutectic point exists at 1883 ± 3 K (1610 ± 3 °C) with a composition of 64.8 mol % ZrO₂.[1][2] At this point, the liquid phase is in equilibrium with the two solid phases: Na₂ZrO₃ and a cubic-ZrO₂ solid solution. The reaction is represented as: L ↔ Na₂ZrO₃ + c-ZrO₂(ss)

-

Cubic-ZrO₂ Stabilization: The high-temperature cubic phase of ZrO₂ is stabilized by the dissolution of Na₂O.[1][2] The maximum solubility of Na₂O in cubic-ZrO₂ is 7.1 mol % (corresponding to 92.9 mol % ZrO₂) and occurs at the eutectic temperature of 1883 K.[1][2]

The key invariant point data for the Na₂O-ZrO₂ system is summarized in the table below.

| Reaction Type | Temperature (K) | Temperature (°C) | Composition (mol % ZrO₂) | Phases Involved |

| Eutectic | 1883 ± 3[1][2] | 1610 ± 3 | 64.8[1][2] | Liquid ↔ Na₂ZrO₃ + cubic-ZrO₂ (solid solution) |

Logical Phase Relationships

The diagram below illustrates the logical transformations between the major phases in the Na₂O-rich to ZrO₂-rich regions of the system as a function of temperature.

Experimental Protocols for Phase Diagram Determination

The determination of the Na₂O-ZrO₂ phase diagram relies on high-temperature experimental techniques designed to achieve thermodynamic equilibrium and accurately identify the phases present.

1. Sample Preparation:

-

High-purity starting materials, typically sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂), are used. Na₂CO₃ is preferred over Na₂O due to its lower reactivity with atmospheric moisture and CO₂. It decomposes to Na₂O at high temperatures.

-

The powders are precisely weighed to achieve desired compositions, thoroughly mixed, and pelletized.

2. Equilibration and Quenching:

-

This is the classical and most cited method for determining high-temperature phase equilibria.[1][2][8]

-

Encapsulation: To prevent the volatile loss of Na₂O at elevated temperatures, samples are hermetically sealed in platinum (Pt) crucibles or capsules.[2][8]

-

Heat Treatment (Equilibration): The sealed samples are heated in a furnace to a target temperature and held for an extended period (from days to weeks) to ensure that thermodynamic equilibrium is reached.

-

Quenching: After equilibration, the samples are rapidly cooled (quenched) in water or another cooling medium. This process freezes the high-temperature phase assemblage, allowing it to be analyzed at room temperature.[2]

3. Phase Analysis and Characterization:

-

Differential Thermal Analysis (DTA): This technique is used to determine the temperatures of phase transitions, such as eutectic, peritectic, and melting points.[1][2] The sample is heated or cooled at a controlled rate, and temperature differences between the sample and a reference are measured, revealing thermal events.

-

X-Ray Diffraction (XRD): XRD is performed on the quenched samples at room temperature to identify the crystal structures of the phases present.[1][4] This is the primary method for determining which solid phases are in equilibrium at the quenching temperature.

-

Electron Probe Microanalysis (EPMA): EPMA is a microanalytical technique used to determine the precise chemical composition of individual phases within the quenched sample.[1][2][8] This is crucial for identifying the compositions of solid solutions and liquids, and for defining the boundaries of phase fields.

The following diagram illustrates the typical workflow for these experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eagar.mit.edu [eagar.mit.edu]

- 4. Structural characterisation of Na2ZrO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Carbon Dioxide Capture Using Sodium Zirconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconate (Na₂ZrO₃) has emerged as a promising solid sorbent for high-temperature carbon dioxide (CO₂) capture applications. Its favorable attributes, including high CO₂ uptake capacity, rapid reaction kinetics, and excellent cyclic stability, position it as a viable candidate for various industrial processes, including pre-combustion and post-combustion capture technologies. This technical guide provides a comprehensive overview of the fundamental principles governing CO₂ capture by this compound, detailing the reaction mechanisms, thermodynamics, and kinetics. It further presents a summary of key performance data and outlines common experimental protocols for the synthesis and evaluation of this advanced sorbent material.

Core Principles of CO₂ Capture

The capture of carbon dioxide by this compound is a reversible chemical absorption process. The fundamental reaction involves the carbonation of this compound to form sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂).

Overall Reaction:

Na₂ZrO₃ (s) + CO₂ (g) ⇌ Na₂CO₃ (s) + ZrO₂ (s)[1]

This reaction is exothermic during CO₂ absorption and endothermic during regeneration. The theoretical maximum CO₂ uptake capacity of this compound is approximately 5.4 mmol of CO₂ per gram of Na₂ZrO₃.[1][2]

Reaction Mechanism

The CO₂ capture process by this compound is generally understood to occur in two distinct phases:

-

Surface Reaction (Chemisorption): Initially, CO₂ molecules adsorb onto the surface of the this compound particles and react to form a layer of sodium carbonate and zirconia.[1][3] This initial phase is characterized by a rapid reaction rate.[2]

-

Bulk Diffusion and Reaction: As the surface layer of products forms, the reaction rate becomes limited by the diffusion of sodium (Na⁺) ions from the unreacted core of the this compound particle to the surface.[1][4] These ions then react with CO₂ at the surface. This diffusion-controlled phase is typically slower than the initial surface reaction.[4]

The following diagram illustrates the proposed reaction mechanism:

Influence of Water Vapor

The presence of water vapor can significantly enhance the CO₂ capture capacity of this compound, particularly at lower temperatures.[5] In a humid environment, the reaction can proceed to form sodium bicarbonate (NaHCO₃), effectively doubling the theoretical CO₂ uptake to 10.8 mmol/g.[5][6]

Reaction in the presence of water vapor:

Na₂ZrO₃ (s) + 2CO₂ (g) + H₂O (g) ⇌ 2NaHCO₃ (s) + ZrO₂ (s)[5]

The presence of steam is also suggested to improve the mobility of alkaline ions, thereby promoting the reaction rate.[5]

Quantitative Performance Data

The CO₂ capture performance of this compound is influenced by various factors, including the synthesis method, reaction temperature, and CO₂ partial pressure. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Theoretical CO₂ Uptake (dry) | 5.4 mmol CO₂/g | - | [1][2] |

| Theoretical CO₂ Uptake (wet) | 10.8 mmol CO₂/g | Presence of water vapor | [5][6] |

| Activation Energy (Surface) | 0.84 - 1.20 eV | - | [1] |

| Activation Energy (Bulk) | 0.89 - 1.02 eV | Related to Na⁺ diffusion | [1] |

| Apparent Activation Energy (Decarbonation) | 23.35 kcal/mol | - | [7] |

Table 1: Thermodynamic and Kinetic Parameters

| Synthesis Method | CO₂ Uptake Capacity | Conditions | Reference |

| Solid-state (ball milled) | 4.83 mmol CO₂/g | 700 °C | [7] |

| Solid-state (1 °C/min heating) | 4.32 mmol CO₂/g | 700 °C, 5 min | [8] |

| Sol-gel (with gelling agents) | 4.905 mmol CO₂/g | - | [9] |

| Spray-dried | ~75 wt% of theoretical | 700 °C, 15 vol% CO₂, 5 min | [10][11] |

| Wet-mixing | ~22.77 wt% | 800 °C, 15 vol% CO₂, 10 min | [9] |

| Li-Na Zirconate | 0.187 - 0.211 g CO₂/g | Low CO₂ partial pressure (0.1 bar) | [1] |

Table 2: CO₂ Capture Performance for Different Synthesis Methods

Experimental Protocols

Synthesis of this compound

Several methods have been employed for the synthesis of this compound, each yielding materials with different properties.

A. Solid-State Reaction:

This is a common and straightforward method.

-

Precursors: Sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂) are typically used as precursors.[1]

-

Mixing: The precursors are intimately mixed, often with the aid of ball milling to ensure homogeneity and reduce particle size.[3][7]

-

Calcination: The mixture is heated in a furnace. The calcination temperature and heating rate are critical parameters that influence the final product's purity and crystal structure.[3][7] A common protocol involves heating at a specific rate (e.g., 1 °C/min) to a target temperature (e.g., 850 °C) and holding for several hours.[7]

-

Reaction: Na₂CO₃ + ZrO₂ → Na₂ZrO₃ + CO₂[1]

-

B. Sol-Gel Method:

This wet-chemistry route allows for better control over the material's microstructure.

-

Precursors: Sodium precursors such as sodium citrate (B86180) or sodium acetate, and a zirconium precursor like zirconyl nitrate (B79036) are dissolved in a suitable solvent.[5][9]

-

Gelling Agents: Citric acid and ethylene (B1197577) glycol can be added as gelling agents to form a homogenous gel.[9]

-

Drying: The gel is dried to remove the solvent. Both heated-drying and freeze-drying techniques have been used.[1]

-

Calcination: The dried precursor is calcined at a high temperature to obtain the final this compound product.

The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.

CO₂ Capture and Regeneration Analysis

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the CO₂ capture and regeneration performance of this compound.

-

Sample Preparation: A known mass of the synthesized this compound powder is placed in the TGA crucible.

-

Activation/Pre-treatment: The sample is typically heated under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 850 °C) to remove any adsorbed species.

-

CO₂ Absorption (Carbonation): The temperature is lowered to the desired absorption temperature (e.g., 600-750 °C), and the gas feed is switched to a mixture containing CO₂ (e.g., 15% CO₂ in N₂).[10] The mass increase of the sample is monitored over time, which corresponds to the amount of CO₂ captured.

-

Regeneration (Decarbonation): After saturation with CO₂, the gas is switched back to an inert atmosphere (N₂), and the temperature is increased (e.g., >800 °C) to induce the release of CO₂.[12] The mass loss corresponds to the amount of CO₂ released.

-

Cyclic Stability: The absorption and regeneration steps are repeated for multiple cycles to assess the long-term stability of the sorbent.[7]

Regeneration of this compound

The regeneration of the sorbent is crucial for its practical application. The carbonated this compound can be regenerated by increasing the temperature, typically above 800°C, under an inert atmosphere.[12] This process, known as temperature swing adsorption (TSA), reverses the carbonation reaction, releasing the captured CO₂ and reforming this compound. Studies have shown that this compound exhibits excellent thermal and chemical stability over multiple absorption-desorption cycles.[7]

Conclusion

This compound stands out as a highly effective high-temperature CO₂ sorbent. The understanding of its capture mechanism, which involves both a rapid surface reaction and a slower diffusion-controlled process, is key to optimizing its performance. The synthesis method significantly impacts the material's microstructure and, consequently, its CO₂ uptake capacity and kinetics. While solid-state synthesis is a common approach, methods like sol-gel and spray-drying offer pathways to enhance the sorbent's properties. The ability to enhance CO₂ capture in the presence of water vapor and its excellent cyclic stability further underscore the potential of this compound in advanced carbon capture technologies. Further research aimed at optimizing synthesis protocols and understanding the long-term performance under industrial conditions will be crucial for its widespread implementation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Encoding CO2 Adsorption in this compound by Neutron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spray-Dried this compound: A Rapid Absorption Powder for CO2 Capture with Enhanced Cyclic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Theoretical CO2 Capture Capacity of Sodium Zirconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of carbon dioxide (CO₂) capture using sodium zirconate (Na₂ZrO₃). This compound is a promising solid sorbent for high-temperature CO₂ capture applications due to its high sorption capacity, good kinetics, and stability. This document details the fundamental reaction mechanisms, theoretical capture capacities under different conditions, experimental methodologies for its evaluation, and a summary of key performance data.

Core Principles of CO₂ Capture by this compound

This compound captures CO₂ through a reversible chemical reaction, forming sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂) under dry conditions. The presence of water vapor significantly alters the reaction pathway, leading to the formation of sodium bicarbonate (NaHCO₃) and doubling the theoretical CO₂ capture capacity.

The CO₂ capture process is generally understood to occur in two main phases:

-

Surface Reaction: An initial, rapid chemisorption of CO₂ on the surface of the this compound particles.

-

Bulk Diffusion: A slower process where sodium ions diffuse from the bulk material to the surface to react with CO₂, often becoming the rate-limiting step.

Theoretical CO₂ Capture Capacity

The theoretical CO₂ capture capacity of this compound is dictated by the stoichiometry of its reaction with CO₂. This capacity varies depending on the presence of water vapor.

Table 1: Theoretical CO₂ Capture Capacity of this compound

| Condition | Reaction Equation | Molar Ratio (Na₂ZrO₃:CO₂) | Theoretical Capacity (mmol CO₂/g Na₂ZrO₃) | Theoretical Capacity (wt%) |

| Dry | Na₂ZrO₃ + CO₂ → Na₂CO₃ + ZrO₂ | 1:1 | 5.4 | 23.8 |

| Humid | Na₂ZrO₃ + 2CO₂ + H₂O → 2NaHCO₃ + ZrO₂ | 1:2 | 10.8[1][2] | 47.5 |

Experimental Data on CO₂ Capture Performance

The practical CO₂ capture capacity of this compound is influenced by various factors, including the synthesis method, material properties (e.g., surface area, crystal structure), and operating conditions (e.g., temperature, CO₂ partial pressure).[3] The monoclinic phase of Na₂ZrO₃ has been reported to be superior for CO₂ capture at high temperatures.[3]

Table 2: Summary of Experimental CO₂ Capture Capacities

| Synthesis Method | Experimental Conditions | Achieved CO₂ Uptake (mmol/g) | Conversion Efficiency (%) | Reference |

| Solid-state reaction (with ball milling) | 700 °C | 4.83 | 86.5 | [2][4] |

| Sol-gel (with gelling agents) | Not specified | 4.905 | 91 | [5] |

| Spray-drying | 5 min exposure to 15 vol% CO₂ | ~4.05 (calculated from 75% conversion) | ~75 | [6][7] |

| Solid-state reaction (conventional) | 5 min exposure to 15 vol% CO₂ | ~2.7 (calculated from 50% conversion) | ~50 | [7] |

| Improved solid-state (slower heating) | 5 min at 700 °C | 4.32 | Not specified | [8] |

Experimental Protocols

The synthesis of this compound and the evaluation of its CO₂ capture capacity involve several key experimental procedures.

4.1. Synthesis of this compound

Various methods are employed to synthesize this compound, each yielding materials with different characteristics.

-

Solid-State Reaction: This is the most common method, involving the high-temperature reaction of a sodium precursor (e.g., Na₂CO₃) and a zirconium precursor (e.g., ZrO₂).[1] The reactants are typically mixed, often with ball milling to improve homogeneity, and then calcined at high temperatures (e.g., 850-1000 °C).[3]

-

Sol-Gel Method: This technique involves the formation of a sol from molecular precursors (e.g., sodium citrate (B86180) and zirconyl nitrate), which then undergoes gelation and subsequent calcination to form the final product.[5] Gelling agents like citric acid and ethylene (B1197577) glycol can be used to control the material's properties.[5]

-

Spray-Drying: An aqueous solution or slurry of precursors is atomized into a hot gas stream, leading to the rapid formation of fine, often hollow, micro-granules of the desired material.[6]

-

Soft-Chemical Routes: These methods, such as co-precipitation, utilize chemical reactions in a solution to produce the precursor material, which is then calcined at a lower temperature than in the solid-state method.[9]

4.2. Characterization Techniques

The synthesized this compound is typically characterized using a variety of analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystalline phase and purity of the material.[3]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the sorbent.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.[3]

4.3. CO₂ Capture Capacity Measurement

Thermogravimetric analysis (TGA) is the primary method used to evaluate the CO₂ capture performance of this compound.[3]

-

Experimental Setup: A small amount of the sorbent material is placed in the TGA instrument.

-

Procedure:

-

The sample is pre-treated by heating it to a high temperature (e.g., 900 °C) under an inert atmosphere (e.g., N₂) to remove any adsorbed species and for regeneration.[3]

-

The temperature is then lowered to the desired carbonation temperature (e.g., 700 °C).[3]

-

A gas stream containing a specific concentration of CO₂ (e.g., 15-20% in N₂) is introduced.[3]

-

The increase in the sample's mass over time, due to the reaction with CO₂, is recorded.[3]

-

The CO₂ capture capacity is calculated from the mass gain.

-

-

Cyclic Stability: The long-term performance of the sorbent is assessed by subjecting it to multiple cycles of carbonation and regeneration.[6]

Visualizing Reaction Pathways and Experimental Workflows

5.1. CO₂ Capture Reaction Pathways

The following diagram illustrates the two primary reaction pathways for CO₂ capture by this compound, depending on the absence or presence of water.

Caption: CO₂ capture reaction pathways for this compound.

5.2. Experimental Workflow for CO₂ Capture Analysis

The diagram below outlines a typical experimental workflow for the synthesis and evaluation of this compound as a CO₂ sorbent.

Caption: Experimental workflow for Na₂ZrO₃ synthesis and CO₂ capture analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Encoding CO2 Adsorption in this compound by Neutron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spray-Dried this compound: A Rapid Absorption Powder for CO2 Capture with Enhanced Cyclic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Crystalline Structures of Sodium Zirconate: Revisiting the Monoclinic vs. "Hexagonal" Debate

For Researchers, Scientists, and Drug Development Professionals

A critical review of recent crystallographic evidence has fundamentally altered the long-standing understanding of sodium zirconate (Na₂ZrO₃) structures. For decades, the material was reported to exist in both monoclinic and hexagonal polymorphs, with distinct properties attributed to each. However, advanced analytical techniques have demonstrated that the so-called "hexagonal" phase is, in fact, a structurally disordered variation of the monoclinic form. This guide provides an in-depth analysis of the true nature of this compound's crystal structure, summarizing the key findings that have reshaped this area of materials science.

The Evolving Understanding of this compound Structures

This compound has been a material of significant interest, particularly for applications such as carbon dioxide capture, where its performance was thought to be dependent on its crystal structure.[1][2][3][4][5] Historically, the differentiation between the monoclinic and the purported hexagonal phases was primarily based on powder X-ray diffraction (PXRD) data.[1][2][3][4][5] Specifically, the relative intensities of two peaks at approximately 16.2° and 38.7° (2θ) were used as the determining factor.[1][2][3][4][5]

Recent investigations, however, employing more sophisticated techniques like 3D electron diffraction (3D ED), have provided compelling evidence that a distinct hexagonal crystal structure of Na₂ZrO₃ does not exist.[1][2][3][4] These studies reveal that the variations observed in PXRD patterns are attributable to different types of structural disorder within the monoclinic lattice, rather than a separate hexagonal phase.[1][2][3][4]

The Monoclinic Structure of this compound

The well-defined crystal structure of this compound is monoclinic. Below is a summary of its crystallographic parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

Note: Specific lattice parameters (a, b, c, β) can vary slightly depending on the synthesis conditions and the presence of defects.

Deconstructing the "Hexagonal" Phase: A Case of Structural Disorder

The entity previously identified as "hexagonal" this compound is now understood to be the monoclinic structure with significant disorder.[1][2][3][4] This disorder manifests in several ways:

-

Stacking Faults: The non-periodic arrangement of Na⁺ and Zr⁴⁺ layers along the stacking direction leads to stacking faults, which are a primary contributor to the altered PXRD patterns.[1][4]

-

Cation Site Mixing: Disorder can also arise from the mixing of Na⁺ and Zr⁴⁺ ions on their respective crystallographic sites.

-

Incomplete Site Occupancies: Vacancies in the Na⁺ and O²⁻ sites can also contribute to the overall structural disorder.[5]

The presence of diffuse scattering in 3D electron diffraction data is a key piece of evidence for this structural disorder, particularly the stacking faults.[1][5]

Impact of Disorder on Material Properties

The revised understanding of this compound's structure has significant implications for its properties. For instance, the CO₂ uptake capacity, which was previously thought to be a function of the crystal structure (monoclinic vs. hexagonal), is now understood to be related to differences in Na⁺ site occupancy in various samples.[1][2][3] This means that the performance of Na₂ZrO₃ as a CO₂ sorbent is governed by the degree of structural disorder and defects, not by the presence of a distinct hexagonal polymorph.

Experimental Protocols for Structural Determination

The elucidation of the true nature of this compound's structure was made possible by a combination of advanced characterization techniques.

5.1. Solid-State Synthesis

A common method for synthesizing this compound is through a solid-state reaction between sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂).[1]

-

Reactants: Na₂CO₃ and ZrO₂.

-

Procedure: The reactants are mixed in a specific molar ratio and subjected to high-temperature calcination. The resulting product's structure can be influenced by the reaction temperature and duration.

5.2. Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phases present in a material.

-

Principle: An X-ray beam is directed at a powdered sample, and the diffraction pattern is recorded. The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure.

-

Application to Na₂ZrO₃: While historically used to distinguish between "monoclinic" and "hexagonal" phases based on relative peak intensities, it is now understood that changes in the PXRD pattern are related to the extent of structural disorder.[1][2][3][4]

5.3. 3D Electron Diffraction (3D ED)

3D ED has been a pivotal technique in debunking the existence of hexagonal this compound.

-

Principle: This technique involves collecting a series of electron diffraction patterns as a nanocrystal is tilted. These patterns are then combined to reconstruct the 3D reciprocal lattice of the crystal, providing a much more complete picture of its structure than single-pattern analysis.

-

Key Findings for Na₂ZrO₃: 3D ED data revealed the presence of diffuse scattering along the c*-axis, which is a direct indication of stacking faults and other structural disorders.[1][5] The distinct reflections could be indexed to a monoclinic unit cell, with no evidence for a hexagonal lattice.[1]

Visualizing the Structural Relationship and Experimental Workflow

The following diagrams illustrate the modern understanding of this compound's structure and the workflow used to determine it.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Rethinking the existence of hexagonal this compound CO2 sorbent - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Rethinking the existence of hexagonal this compound CO 2 sorbent - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA01681E [pubs.rsc.org]

A Beginner's In-depth Technical Guide to the Sol-Gel Synthesis of Sodium Zirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis of sodium zirconate (Na₂ZrO₃), a versatile ceramic material with significant potential in various scientific and industrial applications, including carbon capture and as a solid base catalyst. This document details the underlying principles, experimental protocols, and characterization of this compound prepared via the citrate (B86180) sol-gel method, with a comparative look at the Pechini method.

Introduction to Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. The process allows for the synthesis of materials with high purity, homogeneity, and controlled microstructure at relatively low temperatures compared to conventional solid-state reactions.

The key advantages of the sol-gel method include:

-

Homogeneity: Mixing of precursors at the molecular level.

-

Purity: Use of high-purity precursors.

-

Lower Synthesis Temperatures: Enables the formation of crystalline phases at lower calcination temperatures.

-

Control over Microstructure: Ability to tailor particle size, surface area, and porosity.

The Citrate Sol-Gel Method for this compound Synthesis

The citrate sol-gel method is a widely used and effective technique for the synthesis of this compound. This method utilizes citric acid as a chelating agent to form stable complexes with the metal cations, preventing their premature precipitation and ensuring a homogeneous distribution throughout the solution.

Underlying Chemical Principles and Mechanism

The citrate sol-gel synthesis of this compound involves a series of chemical reactions that can be broadly categorized into chelation, gelation, and calcination.

-

Chelation: In the initial step, citric acid is added to an aqueous solution containing the sodium and zirconium precursors (e.g., sodium nitrate (B79036) and zirconium oxynitrate). The carboxyl and hydroxyl groups of the citric acid coordinate with the sodium (Na⁺) and zirconium (ZrO²⁺) ions, forming stable metal-citrate complexes. This chelation process is crucial as it prevents the independent precipitation of metal hydroxides, thus maintaining a homogeneous mixture of the cations in the solution.

-

Gelation: Upon heating, a polyesterification reaction occurs between the metal-citrate complexes and a polyhydroxy alcohol (in some variations, excess citric acid can also participate). This results in the formation of a cross-linked polymer network, entrapping the homogeneously distributed metal ions within the polymer matrix. As the solvent is evaporated, the viscosity of the solution increases, eventually leading to the formation of a transparent, viscous gel.

-

Calcination: The dried gel is then subjected to a high-temperature heat treatment, known as calcination. During this stage, the organic components of the gel (citrate and other organic species) are thermally decomposed and removed. The intimately mixed metal oxides then react at a lower temperature than in a conventional solid-state reaction to form the crystalline this compound phase.

The overall process can be visualized as follows:

Unveiling the Properties of Spray-Dried Sodium Zirconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of sodium zirconate synthesized via the spray-drying method. Highlighting its superior properties compared to conventionally prepared materials, this document details the experimental methodologies, presents key quantitative data, and visualizes the underlying processes. The information contained herein is pivotal for applications requiring materials with enhanced performance, such as in carbon capture technologies and potentially as a specialized excipient in drug development.

Core Characteristics of Spray-Dried this compound

Spray-dried this compound (Na2ZrO3) exhibits unique morphological and performance characteristics that distinguish it from powders produced by traditional solid-state reactions. The spray-drying process yields hollow, micro-granular particles with a substructure of smaller primary particles, a key factor in its enhanced reactivity.

Morphological and Physical Properties

The distinct morphology of spray-dried this compound directly influences its performance. Unlike the dense agglomerates formed through solid-state synthesis, the spray-drying technique produces hollow micro-granules.[1][2] This structure provides a significantly higher surface area for reactions.

| Property | Spray-Dried this compound | Solid-State this compound |

| Morphology | Hollow micro-granules with a substructure of primary particles[2] | Densely agglomerated particles[1][2] |

| Granule Size | 1-10 µm[2] | 10s of µm[2] |

| Primary Particle Size | 100-300 nm (wall thickness)[1][2] | ~0.05-1 µm[2] |

| BET Surface Area | Not explicitly stated in the provided results, but implied to be higher. | Low specific surface areas[3] |

Carbon Capture Performance

A significant application for this compound is high-temperature CO2 capture. The spray-dried variant demonstrates a marked improvement in both the rate and efficiency of carbonation.

| Performance Metric | Spray-Dried this compound | Solid-State this compound |

| CO2 Conversion (5 min exposure, 15 vol% CO2 at 700°C) | ~75% of theoretical capacity[1][2] | ~50% of theoretical capacity[1][2] |

| CO2 Uptake (after 5 min) | ~0.18 g-CO2 / g-sorbent[2] | Slower rate of carbonation[1][2] |

| Maximum CO2 Uptake (prolonged exposure) | ~0.20 g-CO2 / g-sorbent (~85% of theoretical capacity)[2] | Not specified, but lower than spray-dried. |

| Cyclic Stability (40 cycles) | Very stable performance, with less than 5% variation in mass conversion between cycles 3 and 40.[2] | Stable multicycle performance, but at a lower conversion rate.[1][2] |

| Theoretical CO2 Capture Capacity | 5.4 mmol CO2/g[3] | 5.4 mmol CO2/g[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used for the synthesis and characterization of spray-dried this compound.

Synthesis of Spray-Dried this compound

This protocol describes the preparation of this compound powder using a bench-top spray dryer.

Materials:

-

Sodium acetate (B1210297) trihydrate (Na(CH3COO)·3H2O)

-

Zirconyl acetate (Zr(CH3COO)2)

-

Dilute nitric acid

-

Deionized water

Equipment:

-

Bench-top spray dryer (e.g., SD-05 Lab-Plant, UK)

-

Box furnace

-

Beakers and magnetic stirrer

Procedure:

-

Solution Preparation: Dissolve 50 mmol of sodium acetate trihydrate and 25 mmol of zirconyl acetate in 300 ml of dilute nitric acid to form a clear precursor solution.[2]

-

Spray Drying:

-

Calcination:

-

Collect the resulting powder from the spray dryer.

-

Calcine the powder in a box furnace at 900°C for 2 hours to promote the formation of Na2ZrO3.[2]

-

Characterization Techniques

SEM is utilized to examine the morphology and particle size of the synthesized powders.

Procedure:

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

-

Imaging:

-

Insert the sample into the SEM chamber.

-

Acquire secondary electron images at various magnifications to visualize the particle morphology, size, and surface texture.

-

TGA is employed to evaluate the carbonation and decarbonation performance, including CO2 uptake capacity and cyclic stability.

Procedure for Isothermal Carbonation:

-

Place approximately 15 mg of the sample into the TGA crucible.[2]

-

Heat the sample to 900°C at a rate of 20°C/min in a nitrogen atmosphere to remove any moisture and pre-existing carbonates.[2]

-

Cool the sample to the desired carbonation temperature (e.g., 700°C).[2]

-

Switch the gas flow to the desired CO2 concentration (e.g., 15 vol% CO2 in N2).[2]

-

Record the mass change over time to determine the CO2 uptake.

Procedure for Multi-Cycle Analysis:

-

Perform an initial carbonation step as described above for a set duration (e.g., 5 minutes).

-

For decarbonation, heat the sample to 900°C in a nitrogen atmosphere with no dwell time.[1][2]

-

Cool the sample back to the carbonation temperature.

-

Repeat the carbonation and decarbonation steps for a specified number of cycles (e.g., 40 cycles) to assess the stability of the CO2 capture capacity.[2]

XRD is used to determine the crystalline phases present in the powder before and after calcination and carbonation.

Procedure:

-

Sample Preparation: Place a sufficient amount of the powder sample onto a sample holder and flatten the surface.

-

Data Acquisition:

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a specified 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the diffraction pattern to a database (e.g., the International Centre for Diffraction Data). The expected products after carbonation are ZrO2 and Na2CO3.[2]

-

Visualized Workflows and Mechanisms

Diagrams illustrating the experimental workflow and the proposed particle formation mechanism provide a clear and concise understanding of the processes involved.

Caption: Experimental workflow for the synthesis and characterization of spray-dried this compound.

Caption: Proposed formation mechanism of hollow, ruptured granules during spray drying.[2]

Concluding Remarks

The initial characterization of spray-dried this compound reveals a material with significant advantages over its solid-state counterpart, particularly for applications in high-temperature CO2 capture. Its unique hollow granular morphology leads to faster reaction kinetics and high, stable cyclic performance.[1][2] The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and scientists working in materials science, and for drug development professionals exploring novel excipients with tailored properties. The synthesis method is shown to be a viable route for enhancing the performance of this compound.[1] After carbonation, the material consists of an amorphous sodium-rich phase (Na2CO3) and a crystalline ZrO2 matrix.[1] Despite this phase separation, the reverse reaction to reform Na2ZrO3 is achievable by heating to 900°C.[1] The carbonation process is consistent with a 2-D nucleation and nuclei growth model.[1]

References

A Technical Guide to the Hydrothermal Synthesis of Sodium Zirconium Silicates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium zirconium silicates, a class of inorganic compounds with significant applications in ion exchange and pharmaceuticals, notably in the management of hyperkalemia. The guide details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis pathways and workflows.

Introduction to Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique facilitates the dissolution and recrystallization of materials that are sparingly soluble under ordinary conditions. For sodium zirconium silicates, this method allows for precise control over the stoichiometry, crystal structure, and porosity of the final product, which are critical parameters for their application, for instance, as selective ion exchangers in pharmaceutical formulations.[1][2]

Core Synthesis Parameters and Their Influence

The formation of specific sodium zirconium silicate (B1173343) phases is highly dependent on the experimental conditions. Key parameters that influence the final product characteristics include the choice of precursors, reaction temperature and time, and the alkalinity of the reaction medium.

Precursors

A variety of silicon and zirconium sources can be utilized in the hydrothermal synthesis of sodium zirconium silicates. The reactivity and purity of these precursors are crucial for obtaining the desired phase and avoiding impurities.

-

Zirconium Sources: Common zirconium precursors include zirconium n-propoxide (Zr(OC₃H₇)₄), zirconium oxychloride (ZrOCl₂), and zirconium tetrachloride (ZrCl₄).[3][4] Zirconium alkoxides are often used for their high reactivity.

-

Silicon Sources: Silicic acid, sodium silicate (Na₂SiO₃), sodium disilicate (Na₂Si₂O₅), and colloidal silica (B1680970) are frequently employed as silicon sources.[3][5]

-

Mineralizer/Sodium Source: Sodium hydroxide (B78521) (NaOH) is a critical component, acting as both a source of sodium and a mineralizer that controls the pH and facilitates the dissolution of precursors.[3][6]

Reaction Conditions

The interplay of temperature, pressure, and reaction duration governs the crystallization process and the resulting phase of the sodium zirconium silicate.

-

Temperature: Hydrothermal synthesis of these materials is typically conducted in a temperature range of 180°C to 550°C.[7][8] Lower temperatures (around 180-250°C) are often sufficient for the formation of many crystalline phases.[9][10]

-

Pressure: The reactions are carried out in sealed autoclaves, where the pressure is autogenous, meaning it is determined by the vapor pressure of water at the given temperature.[8][11]

-

Time: The reaction duration can range from several hours to several days. Longer reaction times generally lead to higher crystallinity and phase purity.[9][12] For example, some syntheses are run for 5-6 days.[9]

-

Alkalinity: The concentration of sodium hydroxide significantly influences the specific sodium zirconium silicate phase that is formed. For instance, the formation of Na₂Zr₅Si₂O₁₅·4H₂O has been observed at NaOH concentrations greater than 3 M.[9]

Experimental Protocols

Below are detailed methodologies for the hydrothermal synthesis of sodium zirconium silicates, based on protocols reported in the literature.

General Protocol for the Synthesis of Layered Sodium Zirconium Silicates